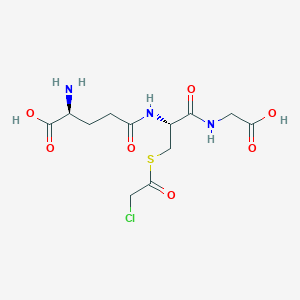![molecular formula C18H17ClN2O3S B046878 ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate CAS No. 119407-03-3](/img/structure/B46878.png)
ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate
Übersicht
Beschreibung
Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate is a chemical compound with the molecular formula C18H17ClN2O3S . It is a derivative of phenothiazine, a class of compounds with various pharmaceutical and industrial applications . This compound is also an intermediate for Moricizine .
Synthesis Analysis
The synthesis of ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate involves the amide formation between Phenothiazine-2-ethylcarbamate and 3-Chloropropionyl chloride . The displacement of the remaining ω-halogen by diethylamine or morpholine then completes the synthesis of ethacizine or Moricizine respectively .Molecular Structure Analysis
The molecular structure of ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate can be represented by the InChI string:InChI=1S/C18H17ClN2O3S/c1-2-24-18(23)20-12-7-8-16-14(11-12)21(17(22)9-10-19)13-5-3-4-6-15(13)25-16/h3-8,11H,2,9-10H2,1H3,(H,20,23) . The Canonical SMILES representation is: CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCCl . Physical And Chemical Properties Analysis
The physical and chemical properties of ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate include a molecular weight of 376.9 g/mol , a density of 1.4±0.1 g/cm³ , a boiling point of 565.1±50.0 °C at 760 mmHg , and a flash point of 295.5±30.1 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds . Its topological polar surface area is 83.9 Ų .Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate derivatives have been explored for their pharmacological potential. For instance, derivatives of phenothiazine, a core structure in this compound, have been synthesized for their potential as antiarrhythmic drugs. Ethmozine, a derivative, is noted for treating extrasystole, heart flutter, and various forms of tachycardia (Khutornenko et al., 2004). Additionally, phenothiazine derivatives have been evaluated for their antibacterial, antifungal, and antitubercular activities, showing acceptable to significant activities in these areas (Sharma et al., 2012).
Material Science Applications
In material science, phenothiazine molecules have been investigated as redox shuttle additives for lithium-ion batteries. These additives offer protection against overcharge and overdischarge, demonstrating the potential of phenothiazine derivatives in enhancing battery safety and longevity (Buhrmester et al., 2006).
Analytical Chemistry Applications
Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate and its derivatives have been utilized in analytical chemistry for the detection of substances. For example, surface-enhanced Raman scattering (SERS) has been applied for the quantitative detection of ethyl carbamate in alcoholic beverages, highlighting the role of such compounds in developing sensitive and specific detection methods for potential toxicants (Yang et al., 2013).
Eigenschaften
IUPAC Name |
ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-2-24-18(23)20-12-7-8-16-14(11-12)21(17(22)9-10-19)13-5-3-4-6-15(13)25-16/h3-8,11H,2,9-10H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLNLVIQJYXVBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378172 | |
| Record name | ZINC03882437 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate | |
CAS RN |
34749-22-9, 119407-03-3 | |
| Record name | Ethyl N-[10-(3-chloro-1-oxopropyl)-10H-phenothiazin-2-yl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34749-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ZINC03882437 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl [10-(3-chloropropanoyl)-10H-phenothiazin-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)

![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)](/img/structure/B46824.png)

